molecular formula C13H9NO5 B6388931 2-Hydroxy-5-(3,4-methylenedioxyphenyl)isonicotinic acid CAS No. 1261969-04-3

2-Hydroxy-5-(3,4-methylenedioxyphenyl)isonicotinic acid

Cat. No.: B6388931
CAS No.: 1261969-04-3
M. Wt: 259.21 g/mol
InChI Key: WOJUGSWGPYLXFV-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3,4-methylenedioxyphenyl)isonicotinic acid is a complex organic compound characterized by the presence of a hydroxy group, a methylenedioxyphenyl group, and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3,4-methylenedioxyphenyl)isonicotinic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of 3,4-methylenedioxybenzaldehyde with isonicotinic acid hydrazide, followed by cyclization and subsequent hydrolysis to yield the target compound . The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3,4-methylenedioxyphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isonicotinic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the isonicotinic acid moiety.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3,4-methylenedioxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(3,4-methylenedioxyphenyl)isonicotinic acid is unique due to the combination of its hydroxy, methylenedioxyphenyl, and isonicotinic acid groups This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-12-4-8(13(16)17)9(5-14-12)7-1-2-10-11(3-7)19-6-18-10/h1-5H,6H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJUGSWGPYLXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CNC(=O)C=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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